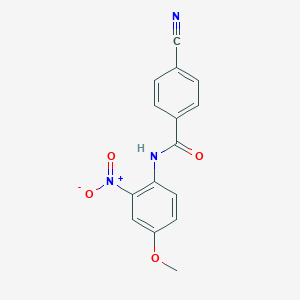

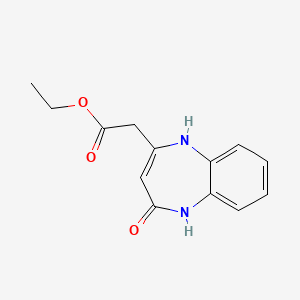

4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

Synthesis and Application in Cancer Research

Synthesis of Gefitinib : 4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide has been used in the synthesis of Gefitinib, a notable anticancer drug. The process involves multiple stages, including transfer hydrogenation catalyzed by Pd/C and the Dimroth rearrangement, leading to an overall yield of about 66% (Jin et al., 2005).

Corrosion Inhibition and Surface Protection

Corrosion Inhibition Studies : The compound's derivatives, particularly those with electron-withdrawing and electron-releasing substituents, have been studied for their corrosion inhibition effects on mild steel in acidic environments. Experimental and computational studies indicated that certain substituents enhance inhibition efficiency, with potential applications in protecting metal surfaces in industrial settings (Mishra et al., 2018).

Liquid Crystal Research

Liquid Crystal Mixtures : The compound and its derivatives have been involved in studies exploring the phase behavior of liquid crystal mixtures. Research on eutectic binary, ternary, and quaternary mixtures involving enantiotropic cyano and nitro derivatives has helped understand the thermodynamics and molecular interactions within such systems, which are crucial for designing advanced display technologies (Nessim, 2000).

Detection and Sensing Applications

Cyanide Detection : Structurally simple N-nitrophenyl benzamide derivatives, related to 4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide, have been developed as chemosensors for cyanide in aqueous environments. These compounds leverage cyanide's strong affinity toward the acyl carbonyl carbon, offering practical systems for monitoring CN− concentrations in various samples (Sun, Wang, & Guo, 2009).

Medicinal Chemistry

Antiplatelet Agents : Derivatives of 4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide have been synthesized and evaluated for their antiplatelet aggregation activities. These compounds exhibit potential as safer and more effective antiplatelet agents, providing a new avenue for therapeutic intervention in conditions like thrombosis (Liu et al., 2019).

Propiedades

IUPAC Name |

4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4/c1-22-12-6-7-13(14(8-12)18(20)21)17-15(19)11-4-2-10(9-16)3-5-11/h2-8H,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVRRAVGSFTPSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(4-methoxy-2-nitrophenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2367456.png)

![2-Tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2367457.png)

![1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B2367458.png)

![(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2367461.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide](/img/structure/B2367470.png)

![8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2367475.png)

![2-Chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]propanamide](/img/structure/B2367476.png)